(2-Chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPI-0441138 involves the reaction of 2-chloroquinazoline with 4-methoxyaniline under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of MPI-0441138 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
MPI-0441138 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core, leading to different analogs.
Substitution: Substitution reactions, particularly on the quinazoline ring, can yield a variety of derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological properties. These derivatives are often tested for their efficacy in inducing apoptosis and inhibiting cell proliferation .
Scientific Research Applications
MPI-0441138 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying quinazoline derivatives and their reactions.
Biology: Investigated for its role in inducing apoptosis in various cell lines.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Industry: Utilized in the development of new therapeutic agents targeting cancer
Mechanism of Action
MPI-0441138 exerts its effects by inducing apoptosis through the activation of caspases, a family of cysteine proteases. The compound inhibits tubulin polymerization, leading to cell cycle arrest and subsequent apoptosis. It also induces DNA breaks and cytochrome c translocation, further promoting cell death .
Comparison with Similar Compounds
Similar Compounds
MPC-6827: A close structural analogue of MPI-0441138, known for its potent apoptosis-inducing activity.
Other 4-anilinoquinazolines: Various derivatives with similar core structures but different substituents, leading to varying biological activities
Uniqueness
MPI-0441138 is unique due to its high potency in inducing apoptosis and its ability to penetrate the blood-brain barrier effectively. Its specific substitution pattern on the quinazoline ring contributes to its distinct biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-20(11-7-9-12(21-2)10-8-11)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPVUQSDDVFBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471494 | |
Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
827030-33-1 | |
Record name | (2-chloroquinazolin-4-yl)-(4-methoxyphenyl)-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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